molecular formula C8H7FN2O B3345066 (3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol CAS No. 1004550-21-3

(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol

Cat. No.: B3345066
CAS No.: 1004550-21-3
M. Wt: 166.15 g/mol
InChI Key: CYKDORLCKWESCR-UHFFFAOYSA-N
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Description

(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol is a heterocyclic compound that features a fluorine atom and a hydroxyl group attached to an imidazo[1,2-a]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of imidoyl chlorides with triethyl phosphite, which leads to the formation of imidazo[1,2-a]pyridine derivatives . The reaction conditions often include the use of solvents like tert-butanol to increase yield and reduce side reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of appropriate solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution of the fluorine atom could introduce various functional groups, leading to a diverse array of derivatives.

Mechanism of Action

The mechanism by which (3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The fluorine atom and hydroxyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol is unique due to the presence of both a fluorine atom and a hydroxyl group, which confer distinct electronic and steric properties. These features make it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

(3-fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-7-3-10-8-2-1-6(5-12)4-11(7)8/h1-4,12H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYKDORLCKWESCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC=C(N2C=C1CO)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
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(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 3
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 4
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 5
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol
Reactant of Route 6
(3-Fluoroimidazo[1,2-a]pyridin-6-yl)methanol

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